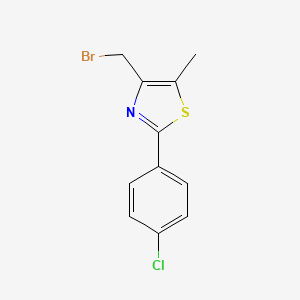

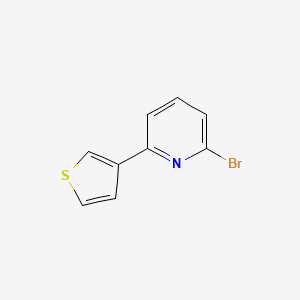

2-溴-6-(噻吩-3-基)吡啶

描述

Synthesis Analysis

The synthesis of various pyridine derivatives, including those with thiophene moieties, has been explored in several studies. For instance, the synthesis of thieno[2,3-b]pyridines and related compounds was achieved through reactions involving sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, with the structures of the new compounds confirmed by elemental analysis, spectral data, and alternative synthesis methods . Another study reported the efficient synthesis of alternating 2,6-linked pyridine-thiophene oligomers, which were found to be brightly luminescent and exhibited interesting electrochemical properties . Additionally, carbon-carbon coupling techniques were employed to synthesize novel pyridine derivatives, which were characterized using XRD and spectroscopic techniques and investigated using density functional theory (DFT) . A variety of 6-thiophen-2-ylthiazolo[2,3-a]pyridine derivatives were prepared via the reaction of 2-functionally substituted methyl-2-thiazolin-4-one with cyanomethylenethiophen-2-yl derivatives .

Molecular Structure Analysis

The molecular structure of various pyridine derivatives has been elucidated using different techniques. For example, the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile was determined, revealing dihedral angles between the planes of the pyridine ring and the attached rings . Similarly, the structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was confirmed by single-crystal X-ray structure determination, and DFT calculations were performed to analyze the frontier orbital energy and atomic net charges . The crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate was also reported, with the thieno[2,3-b]pyridine moiety being planar .

Chemical Reactions Analysis

The chemical reactivity and potential applications of pyridine derivatives have been a subject of interest. The study of 2,6-linked pyridine-thiophene oligomers suggested that these compounds could serve as potential n-type materials due to their electronic properties . The bioactivity of certain pyridine derivatives was confirmed through experimental activity against bacteria and fungus, and their chemical reactivity was indicated by mapping molecular electrostatic potential (MEP) over the stabilized geometries . The synthesis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile involved condensation reactions, and the compound's structure was characterized by various spectroscopic methods and X-ray single crystal analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been systematically evaluated. The optical and electrochemical properties of pyridine-thiophene oligomers were assessed, revealing that the longer oligomers have reduction potentials similar to those of less defined pyridine-thiophene polymers . The nonlinear optical properties of certain pyridine derivatives were computed and found to be greater than the value of urea due to the conjugation effect . The crystal structure of various compounds provided insights into the intermolecular and intramolecular interactions that stabilize the structures, such as hydrogen bonding and (\pi)-(\pi) stacking .

科学研究应用

合成和在药物化学中的应用

- 2-溴-6-(噻吩-3-基)吡啶已被用于合成新型嘧啶衍生物,这些衍生物表现出显著的镇痛活性,并被评估其急性溃疡活性。这些衍生物,如化合物6aP、6aM、6cM、6iM和6jM,在镇痛应用中显示出相当大的潜力 (Chaudhary et al., 2012)。

在杂环合成中的用途

- 它参与了各种杂环化合物的制备。例如,它被用于合成嘧啶-2-硫醇衍生物,这些衍生物已被研究其抗氧化和抗炎性能,展示了2-溴-6-(噻吩-3-基)吡啶在创造生物活性分子方面的多功能性 (Shehab et al., 2018)。

在分子动力学和密度泛函理论研究中的作用

- 这种化合物已被引用在关于分子动力学和密度泛函理论(DFT)的研究中,特别是在腐蚀抑制剂研究中。已经分析了吡啶衍生物的电子性质,包括类似于2-溴-6-(噻吩-3-基)吡啶的衍生物,以了解它们与金属表面的相互作用,展示了它在材料科学和腐蚀研究中的重要性 (Saady et al., 2020)。

对抗菌研究的贡献

- 研究表明,2-溴-6-(噻吩-3-基)吡啶的衍生物表现出抗菌活性。例如,从这种化合物合成的某些嘧啶衍生物已被评估其对各种细菌菌株的抗菌效果,表明其在开发新的抗菌剂方面的潜力 (Bogdanowicz et al., 2013)。

安全和危害

While specific safety and hazard information for “2-Bromo-6-(thiophen-3-yl)pyridine” is not available in the literature, general safety measures for handling similar compounds include avoiding all personal contact, including inhalation, wearing protective clothing when risk of exposure occurs, using in a well-ventilated area, avoiding contact with moisture, and keeping containers securely sealed when not in use .

未来方向

Thiophene-based analogs, including “2-Bromo-6-(thiophen-3-yl)pyridine”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction in this field could involve further exploration of the biological activities and potential therapeutic applications of these compounds.

属性

IUPAC Name |

2-bromo-6-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPMQIYFGZTIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623308 | |

| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(thiophen-3-yl)pyridine | |

CAS RN |

463337-00-0 | |

| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)